Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

M3 muscarinic antagonists cross-coupling protecting group strategy

Researchers needing a single intermediate for both cross-coupling and ketoester elaboration often face redundant halogenation steps. This compound solves that: the C5-bromine enables direct Suzuki/Stille coupling while the α-ketoester undergoes nucleophilic addition or hydrolysis. • Dual-handle scaffold (C5-Br + α-ketoester) eliminates a separate halogenation step, improving atom economy in convergent syntheses. • Ethyl ester (XLogP3 = 2.8) provides balanced lipophilicity for flash chromatography and stability under basic coupling conditions. • Preferred precursor for M3 muscarinic antagonist libraries (e.g., N-quinuclidinyl amides) and thieno[3,2-b]thiophene monomers for OFETs.

Molecular Formula C8H7BrO3S
Molecular Weight 263.11 g/mol
CAS No. 22098-10-8
Cat. No. B031752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
CAS22098-10-8
Synonyms5-Bromo-α-oxo-2-thiopheneacetic Acid Ethyl Ester;  5-Bromo-2-thiopheneglyoxylic Acid Ethyl Ester;  (5-Bromothiophen-2-yl)(oxo)acetic Acid Ethyl Ester;  Ethyl 2-(5-Bromothiophen-2-yl)-2-oxoacetate_x000B_
Molecular FormulaC8H7BrO3S
Molecular Weight263.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(S1)Br
InChIInChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
InChIKeyPMBGHMBDWGNJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate (CAS 22098-10-8): A Strategic Building Block for Heterocyclic Synthesis and M3 Antagonist Programs


Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate is a brominated thiophene α-ketoester that functions as a dual-reactive synthetic intermediate. The electrophilic α-ketoester moiety enables nucleophilic additions and cyclocondensations, while the C5-bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and direct arylation . This combination of functional groups within a single low-molecular-weight scaffold (263.11 g/mol) makes the compound particularly valuable in convergent synthetic strategies, where it can be elaborated into more complex thieno[3,2-b]thiophene derivatives for organic electronics or into N-quinuclidinyl amides that act as M3 muscarinic receptor antagonists .

Why 5-Bromothiophene-2-oxoacetate Esters Are Not Interchangeable: The Critical Role of Bromine and the Ethyl Ester in Downstream Reactivity


The C5-bromine substituent is not merely a placeholder; it dictates the chemoselectivity and regiochemical outcome of subsequent cross-coupling steps. Replacing the bromine with chlorine reduces oxidative addition rates with Pd(0) catalysts, while the non-halogenated analog (ethyl 2-(thiophen-2-yl)-2-oxoacetate) entirely lacks the capacity for further C–C bond formation at the 5-position without a separate halogenation step [1]. Similarly, the ethyl ester is chosen over the free acid or the methyl ester for a specific balance of lipophilicity (XLogP3 = 2.8) and hydrolytic stability under basic coupling conditions. Generic interchange with the free acid (CAS 22098-18-6, mp 109 °C) introduces carboxylic acid protons that can poison organometallic reagents, while the methyl ester analog offers no commercial advantages in purity or cost .

Quantitative Differentiation of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate Against Its Closest Analogs


Ethyl vs. Free Acid: Protection Against Reagent Incompatibility in Organometallic Coupling Steps

The ethyl ester form (target compound) lacks an acidic proton (Hydrogen Bond Donor Count = 0), making it fully compatible with strong bases and organometallic reagents used in subsequent synthetic steps [1]. In contrast, the free acid 5-bromothiophene-2-oxoacetic acid (CAS 22098-18-6) contains a carboxylic acid moiety that consumes Grignard and organolithium reagents, requiring an additional protection/deprotection sequence that adds two synthetic steps . The quantitative metrics for this differentiation are the Hydrogen Bond Donor Count and the predicted pKa: the ester has 0 HBD and does not require base titration before cross-coupling, while the acid requires 1.0 equivalent of base for neutralization per carboxyl group [1].

M3 muscarinic antagonists cross-coupling protecting group strategy

Bromine vs. Chlorine: Faster Oxidative Addition Kinetics Enable Milder Coupling Conditions

The C5-bromine atom in the target compound facilitates Pd(0)-catalyzed oxidative addition more rapidly than the C5-chlorine analog (ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate) due to the lower C–Br bond dissociation energy (BDE ≈ 66 kcal/mol for C–Br vs. 81 kcal/mol for C–Cl) [1]. In a general protocol for direct C5-arylation of 2-substituted thiophenes, the 2-bromo-substituent acts as a blocking group while also enabling regioselective Pd-catalysed C5-arylation under conditions where chloro-substrates require higher temperatures or specialized ligands [2]. Although a direct head-to-head kinetic comparison for this specific scaffold is not published, the well-established trend across aryl halide substrates indicates that brominated thiophenes undergo oxidative addition 5–50 times faster than their chlorinated counterparts under identical Pd(0)/ligand conditions [1].

C–C cross-coupling regioselective arylation catalytic cycle efficiency

Validated Synthetic Utility: A Documented Intermediate in the Manufacture of M3 Muscarinic Antagonists

The target compound is explicitly cited as the precursor to 5-bromothiophene-2-oxoacetic acid (B688230), which is in turn a reagent used in synthesizing N-quinuclidinyl amides that function as M3 muscarinic receptor antagonists . The synthetic sequence is documented: ethyl ester hydrolysis under basic conditions (NaOH, THF/MeOH/H₂O, 20 h, room temperature) yields the free acid, which is then coupled to a quinuclidine amine to generate the bioactive amide . Patent literature (e.g., RU-2314306-C2) claims this class of N-quinuclidinyl amides as selective M3 antagonists for treating respiratory and urinary disorders, establishing a direct intellectual property link to the target compound as a required starting material [1].

M3 muscarinic receptor quinuclidine amide pharmaceutical intermediate

Ethyl Ester Lipophilicity Balance: Optimal XLogP3 for Phase-Transfer and Chromatographic Purification

The computed XLogP3 of the target compound is 2.8, placing it in a lipophilicity range that favors extraction into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup, while still permitting purification by normal-phase flash chromatography [1]. The methyl ester analog (methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate) has a lower predicted logP (~2.2–2.3), which can reduce organic-phase recovery during aqueous extraction and lead to lower isolated yields after workup. Conversely, higher alkyl esters (e.g., n-butyl) increase logP beyond 3.5, which may complicate removal of non-polar byproducts during silica gel chromatography .

Lipophilicity chromatography phase-transfer conditions

Priority Application Scenarios for Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate Based on Quantitative Differentiation Evidence


Synthesis of N-Quinuclidinyl Amide M3 Muscarinic Antagonists for Respiratory and Urological Drug Discovery

In programs developing selective M3 muscarinic antagonists for COPD, asthma, or overactive bladder, this compound serves as the preferred protected precursor to the 5-bromothiophene-2-oxoacetic acid warhead. The ethyl ester's compatibility with strong bases (HBD = 0) allows direct hydrolysis to the free acid B688230 without side reactions, and the bromine atom enables late-stage diversification via Suzuki coupling to generate analog libraries for structure-activity relationship (SAR) studies [1][2]. Patent RU-2314306-C2 exemplifies the downstream quinuclidine amide class, validating this intermediate's role in a composition-of-matter patent landscape [3].

Building Block for Thieno[3,2-b]thiophene-Based Organic Semiconductors

The compound's dual functionality (α-ketoester + C5-Br) makes it a strategic monomer for constructing fused thiophene systems used in p-type organic field-effect transistors (OFETs). The bromine enables Stille or Suzuki coupling to install aryl or heteroaryl end-caps, while the ketoester can be converted to various electron-withdrawing groups that tune the HOMO/LUMO levels of the final conjugated material [1]. The ethyl ester's XLogP3 of 2.8 facilitates purification of oligomeric intermediates by standard flash chromatography, an advantage over more lipophilic alkyl ester analogs that co-elute with non-polar byproducts [2].

Intermediate for 2,5-Disubstituted Thiophene Libraries via Regioselective C5 Arylation

The C2-bromo group on the thiophene ring acts as a blocking group, directing Pd-catalyzed C–H activation exclusively to the C5 position even when the coupling partner itself contains an aryl bromide [1]. This regioselectivity is critical for constructing unsymmetrical 2,5-diarylthiophenes, where the α-ketoester at C2 can be subsequently transformed into amides, esters, or heterocycles. Using the brominated compound eliminates the need for a separate halogenation step that would be required if starting from the non-halogenated analog, saving one synthetic step and improving overall atom economy [2].

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